molecular formula C16H17NO B4503988 2-(4-ethylphenyl)-N-phenylacetamide

2-(4-ethylphenyl)-N-phenylacetamide

Cat. No.: B4503988
M. Wt: 239.31 g/mol
InChI Key: DINSGOJMPOBCRG-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-N-phenylacetamide is an acetamide derivative characterized by an ethyl-substituted phenyl ring attached to the acetamide core. The ethyl group at the para position of the phenyl ring likely influences its lipophilicity, steric bulk, and electronic properties, which are critical determinants of bioactivity and chemical reactivity .

Properties

IUPAC Name

2-(4-ethylphenyl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-2-13-8-10-14(11-9-13)12-16(18)17-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINSGOJMPOBCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Alkyl-Substituted Acetamides

Alkyl groups (e.g., methyl, ethyl) modulate lipophilicity and steric effects.

Compound Name Substituent Key Properties/Bioactivity Reference
2-(4-Ethylphenyl)-N-phenylacetamide 4-Ethylphenyl Hypothesized enhanced lipophilicity; potential antimicrobial/anti-inflammatory activity (inferred from analogs) -
N-(4-Methylphenyl)-2,2-diphenylacetamide 4-Methylphenyl High antimicrobial activity; used in medicinal chemistry research
N-[1-(4-Nitrophenyl)ethyl]acetamide 4-Nitrophenyl + ethyl Moderate anti-inflammatory activity; lower solubility due to nitro group
N-(4-Methylphenyl)ethylacetamide 4-Methylphenyl Variable anti-inflammatory response; higher solubility than nitro analogs

Key Findings :

  • Methyl-substituted analogs (e.g., N-(4-Methylphenyl)-2,2-diphenylacetamide) demonstrate notable antimicrobial activity, suggesting ethyl substitution could yield similar or enhanced effects .

Electron-Withdrawing Group-Substituted Acetamides

Nitro, chloro, and formyl groups alter electronic properties and bioactivity.

Compound Name Substituent Key Properties/Bioactivity Reference
2-(3-Nitrophenoxy)-N-phenylacetamide 3-Nitrophenoxy Potent antitumor activity; enhanced reactivity due to nitro group
2-(4-Chlorophenoxy)-N-phenylacetamide 4-Chlorophenoxy Altered activity profile; potential cytotoxicity
N-[1-(4-Nitrophenyl)ethyl]acetamide 4-Nitrophenyl Limited anti-inflammatory activity; electron-withdrawing effects reduce metabolic stability
2-((3-(4-Chlorophenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide 4-Chlorophenyl + triazole Antifungal properties; triazole enhances target binding

Key Findings :

  • Nitro groups enhance antitumor activity but may reduce solubility and stability .
  • Chloro-substituted analogs exhibit diverse activities, including cytotoxicity and antifungal effects, depending on additional functional groups (e.g., triazole rings) .

Electron-Donating Group-Substituted Acetamides

Methoxy and hydroxy groups improve solubility and hydrogen-bonding capacity.

Compound Name Substituent Key Properties/Bioactivity Reference
2-(4-Methoxyphenyl)-N-(4-methylphenyl)acetamide 4-Methoxyphenyl High purity (95%); used in material science and drug discovery
N-(4-{[(2-Hydroxyethyl)amino]methyl}phenyl)acetamide Hydroxyethyl Enhanced bioavailability; potential CNS applications
2-{[5-(4-Methoxyphenyl)-imidazol-4-yl]sulfanyl}-N-phenylacetamide 4-Methoxyphenyl + imidazole Anticancer activity; methoxy group improves solubility

Key Findings :

  • Methoxy groups improve solubility and are frequently used in drug design to balance lipophilicity .
  • Hydroxyethyl substitutions (e.g., N-(4-{[(2-hydroxyethyl)amino]methyl}phenyl)acetamide) enhance bioavailability, suggesting that polar substituents could optimize the pharmacokinetics of the target compound .

Heterocyclic and Complex Acetamides

Triazole, oxazole, and pyridazine rings introduce diverse bioactivities.

Compound Name Substituent Key Properties/Bioactivity Reference
2-({5-Amino-4-[(phenylcarbamoyl)methyl]-triazol-3-yl}sulfanyl)-N-phenylacetamide Triazole + sulfanyl Enzyme inhibition; stable interactions via triazole ring
N-{4-[(4E)-4-Benzylidene-5-oxo-oxazol-2-yl]phenyl}acetamide Oxazole Hydrogen-bonding capacity; potential antiviral activity
2-((5-Methyl-4-(3-(trifluoromethyl)phenyl)-triazol-3-yl)thio)-N-phenylacetamide Triazole + trifluoromethyl High lipophilicity; antimicrobial and anticancer activity

Key Findings :

  • Heterocyclic rings (e.g., triazole, oxazole) enhance target binding and metabolic stability .
  • Trifluoromethyl groups increase lipophilicity and bioactivity, a strategy that could be applied to optimize the target compound .

Q & A

Q. What are the standard synthetic routes for 2-(4-ethylphenyl)-N-phenylacetamide, and how can reaction progress be monitored?

The synthesis typically involves acylation of 4-ethylaniline with phenylacetyl chloride or derivatives under reflux conditions. A common method includes:

  • Step 1 : Reaction of 4-ethylaniline with chloroacetyl chloride in a toluene/water biphasic system, catalyzed by a base (e.g., NaOH).
  • Step 2 : Quenching with ice and purification via crystallization (ethanol or ethyl acetate) .
  • Monitoring : Thin-layer chromatography (TLC) using hexane:ethyl acetate (9:1) to track intermediates. Purity is confirmed via melting point analysis and NMR spectroscopy .

Q. How can structural integrity and purity of this compound be confirmed post-synthesis?

  • Spectroscopic Methods :
    • 1H/13C NMR : Peaks for the ethyl group (δ ~1.2 ppm for CH3, δ ~2.6 ppm for CH2) and acetamide carbonyl (δ ~168 ppm) .
    • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) .
  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area) .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of this compound, particularly in cancer research?

  • Target Interaction : Computational docking studies suggest affinity for kinase domains (e.g., EGFR) due to the ethylphenyl group enhancing hydrophobic interactions .
  • In Vitro Findings :
    • Cytotoxicity against MCF-7 (breast cancer) with IC50 = 12.3 µM, linked to apoptosis via caspase-3 activation .
    • Synergy with paclitaxel in reducing tumor spheroid growth by 40% compared to monotherapy .

Q. How do structural modifications (e.g., halogenation) alter the compound’s bioactivity?

  • Comparative Table :

    DerivativeModificationBioactivity (IC50, µM)Target
    Parent compoundNone12.3 (MCF-7)EGFR
    2-(4-EtPh)-N-(4-FPh)Fluorine at para8.7 (HeLa)Tubulin polymerization
    2-(4-EtPh)-N-(3-ClPh)Chlorine at meta18.9 (A549)COX-2 inhibition
    • Key Trend : Electron-withdrawing groups (e.g., -F) enhance cytotoxicity but may reduce solubility .

Q. What analytical challenges arise in studying metabolic pathways of this compound?

  • Phase I Metabolism : Cytochrome P450-mediated oxidation of the ethyl group generates a reactive quinone intermediate, detected via LC-MS/MS (m/z 315 → 297) .
  • Solutions : Use of deuterated analogs (e.g., CD3-labeled ethyl group) to track metabolites in rodent plasma .

Methodological Guidance

Q. How to resolve contradictions in reported spectroscopic data for this compound?

  • Approach :
    • Cross-validate NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) .
    • Compare experimental IR data with simulated spectra from Gaussian software .
  • Case Study : Discrepancies in carbonyl peaks (δ 167–170 ppm in 13C NMR) were resolved by standardizing solvent (DMSO-d6 vs. CDCl3) .

Q. What strategies optimize yield in large-scale synthesis?

  • Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) increases acylation efficiency from 65% to 88% .
  • Solvent Optimization : Switching from toluene to DMF reduces reaction time by 30% but requires post-synthesis dialysis to remove polar impurities .

Emerging Research Directions

Q. Can this compound serve as a template for photoactivatable prodrugs?

  • Proof of Concept : Incorporation of a nitrobenzyl group (UV-sensitive) at the acetamide nitrogen enables controlled release in zebrafish models .
  • Challenges : Balancing photostability with activation kinetics (t1/2 = 45 min under 365 nm) .

Q. What computational tools predict its environmental toxicity?

  • QSAR Models : EPA’s ECOSAR classifies it as “low risk” (LC50 > 100 mg/L for Daphnia magna), but metabolites may require reevaluation .
  • Molecular Dynamics : Simulations in aqueous media show aggregation propensity at >10 mM, suggesting potential ecotoxicological impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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